molecular formula C9H14ClN3O2 B13544915 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13544915
M. Wt: 231.68 g/mol
InChI Key: GFQLFKNAVPBDME-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro and methyl group on the pyrazole ring, an ethylamino group, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone, followed by chlorination and methylation to introduce the chloro and methyl groups.

    Introduction of the ethylamino group: This step involves the reaction of the pyrazole intermediate with ethylamine under appropriate conditions.

    Formation of the propanoic acid moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring, as well as the ethylamino and propanoic acid moieties, contribute to its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can be compared with other similar compounds, such as:

    3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid: This compound lacks the ethylamino group, which may affect its chemical properties and biological activities.

    3-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid: This compound lacks the methyl group on the pyrazole ring, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C9H14ClN3O2/c1-3-11-8(9(14)15)5-13-6(2)7(10)4-12-13/h4,8,11H,3,5H2,1-2H3,(H,14,15)

InChI Key

GFQLFKNAVPBDME-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=C(C=N1)Cl)C)C(=O)O

Origin of Product

United States

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